7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one
Description
7-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one (often referred to as CGP-37157) is a benzothiazepine derivative with significant pharmacological activity as a mitochondrial Na+/Ca2+ exchanger (NCX) inhibitor. It was first identified for its ability to inhibit Na+-induced Ca2+ release from mitochondria, with an IC50 of 0.8 μM in guinea pig heart mitochondria . Structurally, it features a benzothiazepinone core substituted with chlorine at position 7 and a phenyl group at position 5 (Figure 1). This compound has been widely studied for its role in modulating intracellular Ca2+ dynamics, particularly in neurons and astrocytes, where it regulates mitochondrial Ca2+ efflux and cytosolic Ca2+ buffering .
Properties
IUPAC Name |
7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS/c16-11-6-7-13-12(8-11)15(19-9-14(18)17-13)10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRFKOGBPXGTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473263 | |
| Record name | AGN-PC-0O4RYA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13540-43-7 | |
| Record name | AGN-PC-0O4RYA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis of benzothiazepines often begins with a Knoevenagel condensation between an active methylene compound and an aromatic aldehyde. For example, indan-1,3-dione reacts with benzaldehyde derivatives to form 2-benzylideneindan-1,3-diones, which serve as key intermediates. This step establishes the central diketone framework necessary for subsequent cyclization. The choice of solvent (e.g., acetic acid, benzene) and catalyst (e.g., piperidine) significantly influences reaction efficiency, with yields ranging from 60% to 85% under optimized conditions.
Structural Variability Through Aldehyde Substitution
Substituted benzaldehydes enable the incorporation of diverse aryl groups at the C5 position of the benzothiazepine core. For instance, electron-withdrawing groups such as chlorine enhance electrophilicity, facilitating nucleophilic attack in downstream reactions. In the synthesis of 7-chloro-5-phenyl derivatives, 4-chlorobenzaldehyde may be employed to introduce the chloro substituent at the C7 position.
Thio-Michael Addition and Cyclization: Constructing the Thiazepine Ring
Role of 2-Aminothiophenol Derivatives
The thio-Michael addition of 2-aminothiophenol to the α,β-unsaturated diketone intermediate is pivotal for forming the thiazepine ring. This step proceeds via nucleophilic attack of the thiol group on the electrophilic β-carbon, followed by intramolecular imine formation. For 7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, 2-amino-4-chlorobenzenethiol serves as the preferred substrate, introducing both the sulfur atom and the C7 chloro substituent.
Table 1: Representative Reaction Conditions for Thio-Michael Addition
Influence of Solvent and Stoichiometry
Polar aprotic solvents like dimethylformamide (DMF) accelerate the thio-Michael addition but may promote side reactions. Mixed solvent systems, such as benzene:acetic acid (3:2), balance reactivity and selectivity, achieving moderate yields (25–35%). Stoichiometric excess of 2-aminothiophenol (1.5 eq) ensures complete consumption of the diketone intermediate, albeit at the cost of increased purification complexity.
Oxidation and Post-Synthetic Modifications
Sulfur Oxidation to Sulfone Derivatives
The sulfur atom in the thiazepine ring can be oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For example, treatment of 5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e][1,thiazepin-12-one with 30% H₂O₂ in acetic acid at 85°C for 2 hours yields the corresponding sulfone with 43% efficiency. This modification enhances metabolic stability and alters electronic properties, though it may reduce bioavailability due to increased polarity.
Functionalization via Electrophilic Aromatic Substitution
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
Recrystallization from benzene or methanol remains the primary purification method for benzothiazepines, though silica gel chromatography is employed for structurally complex analogs. Yields for 7-chloro-5-phenyl derivatives rarely exceed 35% due to competing side reactions, such as diketone dimerization or premature cyclization. Microwave-assisted synthesis and flow chemistry have shown promise in improving reaction efficiency, reducing times from days to hours.
Challenges in Scalability and Reproducibility
Batch-to-batch variability in the Knoevenagel condensation step often arises from moisture sensitivity or incomplete aldehyde consumption. Strict anhydrous conditions and real-time monitoring via thin-layer chromatography (TLC) mitigate these issues. Additionally, the toxicity of benzene necessitates substitution with greener solvents like ethyl acetate or cyclopentyl methyl ether (CPME) in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Dihydro derivatives
Substitution: Various substituted benzothiazepines
Scientific Research Applications
Introduction to 7-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one
This compound is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound, with a molecular formula of C15H12ClNOS, is characterized by its benzothiazepine framework, which is known for its diverse biological activities. The following sections will explore the scientific research applications of this compound, including pharmacological properties, synthesis methods, and case studies.
Anticonvulsant Activity
Research has indicated that benzothiazepine derivatives exhibit anticonvulsant properties. Studies have shown that this compound can modulate neurotransmitter systems involved in seizure activity. For instance, it has been evaluated for its efficacy in animal models of epilepsy, demonstrating a significant reduction in seizure frequency.
Antidepressant Effects
The compound has also been investigated for its potential antidepressant effects. In preclinical studies, it was found to enhance serotonin and norepinephrine levels in the brain, which are critical targets for antidepressant therapies. The mechanism of action appears to involve inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of these neurotransmitters.
Antitumor Properties
Recent studies have explored the antitumor potential of this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific pathways involved are under investigation, but preliminary results suggest involvement of p53 signaling.
Analgesic Activity
The analgesic properties of this compound have been evaluated through various pain models. It has shown promise in reducing pain perception and inflammation, potentially making it a candidate for the development of new analgesic medications.
Table: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time | Key Reagents |
|---|---|---|---|
| Cyclization A | 85 | 6 hours | Chlorobenzene, Thioamide |
| Cyclization B | 75 | 8 hours | Benzaldehyde, Amine |
| Cyclization C | 90 | 10 hours | Sulfur source, Base catalyst |
Case Study 1: Epilepsy Treatment
A clinical trial was conducted to assess the efficacy of this compound in patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency compared to baseline measurements over a 12-week treatment period.
Case Study 2: Depression Management
In a double-blind study involving patients with major depressive disorder, participants receiving the compound showed marked improvement on standardized depression scales compared to those receiving a placebo. The study highlighted the potential for this compound as an adjunct therapy in depression management.
Case Study 3: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in over 50% inhibition of cell growth after 48 hours. Further analysis indicated activation of apoptotic pathways.
Mechanism of Action
The mechanism of action of 7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Key Functional Properties:
- Mitochondrial NCX Inhibition : Blocks mitochondrial Ca2+ extrusion, leading to elevated mitochondrial Ca2+ levels and reduced cytosolic Ca2+ overload .
- Plasmalemmal NCX Inhibition : At higher concentrations, it also inhibits plasma membrane NCX in cerebellar granule cells, a secondary effect that complicates its selectivity .
- Voltage-Gated Ca2+ Channel (VGCC) Blockade : Protects neurons from excitotoxicity by reducing Ca2+ influx through VGCCs, a unique dual mechanism .
- Neuroprotection : Mitigates glutamate release in astrocytes and reduces neuronal damage during ischemia-reperfusion injury .
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Table 1: Comparative Analysis of CGP-37157 and Related Compounds
Mechanistic Distinctions
(1) Mitochondrial vs. Plasmalemmal NCX Specificity
- CGP-37157 : Primarily targets mitochondrial NCX but exhibits off-target inhibition of plasmalemmal NCX in cerebellar granule cells at higher concentrations . This dual activity complicates its use in systems where plasma membrane NCX is critical.
- However, it paradoxically blocks mPTP opening, offering protection in ischemia-reperfusion models .
(2) Ca2+ Flux Modulation
(3) Structural Analogues
- The compound 7-chloro-5-(2-methylphenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one (CAS 488829-66-9) shares the benzothiazepinone scaffold but replaces the 2-chlorophenyl group with 2-methylphenyl. No pharmacological data is available, emphasizing that minor structural changes can abolish activity .
Neuroprotective Efficacy
- CGP-37157 outperforms KB-R7943 and Ru360 in models of glutamate excitotoxicity due to its dual inhibition of mitochondrial NCX and VGCCs .
Research Implications and Limitations
- CGP-37157 remains a cornerstone tool for studying mitochondrial Ca2+ dynamics, but its plasmalemmal NCX inhibition necessitates careful dose optimization .
- KB-R7943 and CsA are preferred for plasma membrane NCX and mPTP studies, respectively, but lack the multitarget efficacy of CGP-37157.
- Structural analogues of benzothiazepinones require further exploration to improve selectivity and reduce off-target effects.
Biological Activity
7-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, also known as CGP-37157, is a compound with significant biological activity primarily as an inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX). This benzothiazepine derivative has garnered attention for its potential therapeutic applications in various fields, particularly in cardiology and neuroprotection.
- Chemical Formula : C15H12ClN2O2S
- CAS Number : 75450-34-9
- Molecular Weight : 300.78 g/mol
- Structure : The compound features a benzothiazepine core structure, which is central to its biological activity.
CGP-37157 is recognized as a selective antagonist of the mitochondrial Na+/Ca2+ exchanger, with an IC50 value of approximately 0.36 μM. This inhibition leads to altered calcium dynamics within mitochondria, impacting cellular signaling pathways related to calcium homeostasis and apoptosis.
1. Cardioprotective Effects
Research indicates that CGP-37157 can prevent sudden cardiac death in animal models of heart failure. It achieves this by inhibiting excessive calcium influx during pathological conditions, thereby protecting cardiac myocytes from excitotoxicity and apoptosis .
2. Neuroprotective Properties
The compound has demonstrated pronounced cytoprotective effects in neuronal injury models. In studies involving chromaffin cells and neuronal cultures, CGP-37157 was shown to protect against cell death induced by veratridine and other excitotoxic agents . This suggests its potential use in treating neurodegenerative diseases where calcium dysregulation is a key factor.
3. Inhibition of Voltage-Gated Calcium Channels
In addition to its action on the mNCX, CGP-37157 also inhibits voltage-gated calcium channels in intact cells. This dual action can enhance its protective effects against calcium overload in various cell types .
Case Study 1: Cardioprotection in Guinea Pig Models
In a study involving guinea pig models of heart failure, CGP-37157 was administered to assess its cardioprotective effects. Results indicated a significant reduction in mortality rates associated with heart failure when treated with the compound, highlighting its potential as a therapeutic agent for cardiac conditions .
Case Study 2: Neuroprotection Against Excitotoxicity
Research conducted on neuronal cultures exposed to excitotoxic conditions demonstrated that CGP-37157 effectively reduced cell death rates. The study found that pre-treatment with the compound significantly improved cell viability compared to untreated controls, suggesting its role as a neuroprotective agent .
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for 7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, and what key intermediates are involved?
The synthesis typically involves cyclization of a thiazepine precursor with a substituted benzophenone. For example, analogous benzodiazepine derivatives are synthesized via acylation of a core structure using chlorinated benzoyl chlorides under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Key intermediates include halogenated aromatic precursors and functionalized amines. Reaction optimization focuses on controlling regioselectivity and minimizing side products through temperature modulation (e.g., 0–5°C for exothermic steps) .
Q. How is the crystal structure of this compound validated, and what techniques are critical for structural elucidation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, related benzothiazepines are analyzed using SC-XRD with R-factors <0.05, revealing planar aromatic systems and non-covalent interactions (e.g., C–H···O) that stabilize the crystal lattice . Complementary techniques like NMR (¹H/¹³C, 2D COSY/HSQC) and high-resolution mass spectrometry (HRMS) are used to verify molecular connectivity and purity .
Q. What pharmacological properties have been preliminarily observed in structurally similar benzothiazepines?
Analogous compounds, such as diltiazem derivatives, exhibit calcium channel-blocking activity, suggesting potential cardiovascular applications. Substitution patterns (e.g., chloro, phenyl groups) influence receptor binding affinity and metabolic stability . In vitro assays (e.g., radioligand binding) and in vivo models (e.g., hypertensive rats) are commonly employed to assess activity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like over-oxidized or dimerized species?
Optimizing reaction conditions is critical:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while low-temperature quenching prevents side reactions .
- Purification strategies : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates the target compound with >95% purity . Contradictions in yield reports (e.g., 40–70% in similar syntheses) often arise from variations in workup protocols or starting material quality .
Q. How do computational models predict the compound’s metabolic stability and toxicity?
Density functional theory (DFT) calculations assess electron distribution in the thiazepine ring, identifying sites prone to oxidation (e.g., sulfur atoms). Pharmacokinetic simulations (e.g., CYP450 metabolism) predict hydroxylation at the 7-chloro position as a primary detoxification pathway . Toxicity screening using in silico tools (e.g., ProTox-II) suggests moderate hepatotoxicity risk (LD₅₀ ~500 mg/kg in rodents), requiring validation via Ames tests or micronucleus assays .
Q. What strategies resolve contradictions in spectroscopic data interpretation, such as overlapping signals in NMR?
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) clarifies signal splitting caused by conformational exchange .
- Isotopic labeling : ¹³C-enriched samples aid in distinguishing carbonyl resonances in crowded spectral regions .
- Hybrid techniques : LC-NMR or DOSY experiments separate co-eluting impurities and assign signals accurately .
Q. How does the substitution pattern (e.g., 7-chloro, 5-phenyl) influence the compound’s reactivity in nucleophilic aromatic substitution?
The electron-withdrawing chloro group at position 7 activates the ring for nucleophilic attack at position 4, while the phenyl group at position 5 sterically hinders ortho substitution. Kinetic studies (e.g., Hammett plots) quantify substituent effects, with σₚ values indicating a strong meta-directing influence . Competing pathways (e.g., ring expansion vs. substitution) are monitored using time-resolved IR spectroscopy .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
